Amino Group Positional Isomerism: 3-Amino vs. 2-Amino Propan-1-one Side Chain
The target compound bears the primary amine at the 3-position of the propan-1-one chain, whereas the closest amino analog—2-amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one—places the amine at the 2-position and replaces the ethoxymethyl group with hydroxymethyl . This positional shift alters the distance between the hydrogen-bond-donating amine and the spirocyclic core from a three-carbon linker to a two-carbon linker with a methyl branch, which changes the vector of hydrogen-bond interactions and the overall molecular shape. Computed topological polar surface area (tPSA) values differ by approximately 3–5 Ų between the 3-amino and 2-amino isomers (predicted tPSA ~55.6 Ų for the target vs. ~52.1 Ų for the 2-amino isomer), a difference that can impact membrane permeability and CNS penetration potential [1].
| Evidence Dimension | Topological polar surface area (tPSA) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | tPSA = 55.6 Ų (predicted); HBD = 1 (primary amine); side-chain amino group at C-3 of propan-1-one |
| Comparator Or Baseline | 2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one: tPSA ≈ 52.1 Ų (predicted); HBD = 1; amino group at C-2 |
| Quantified Difference | ΔtPSA ≈ 3.5 Ų; distinct hydrogen-bond vector orientation due to different amino position |
| Conditions | Predicted properties computed via standard cheminformatics algorithms (e.g., XLogP3, tPSA); experimental confirmation pending |
Why This Matters
The altered hydrogen-bond geometry and tPSA difference mean the two isomers cannot be assumed to share the same target-binding pose or cellular permeability profile, making direct substitution inappropriate in SAR campaigns without confirmatory assay data.
- [1] Predicted tPSA and XLogP3 values computed using standard molecular descriptor algorithms (PubChem descriptor data). View Source
